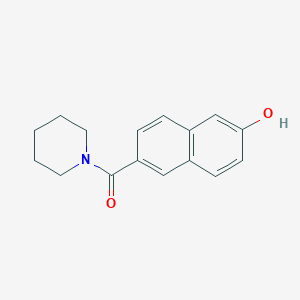

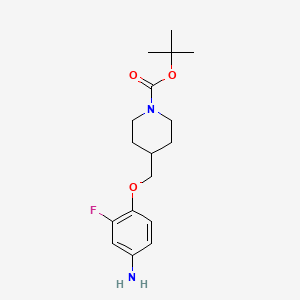

![molecular formula C6H11ClN4O B1441578 (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol hydrochloride CAS No. 1354953-17-5](/img/structure/B1441578.png)

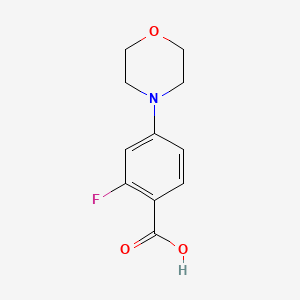

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Synthesis and Biological Evaluation : Various derivatives of triazolo-pyrazin compounds have been synthesized and evaluated for biological activities. For instance, derivatives bearing benzenesulfonamide moieties showed promising antimicrobial activity against specific bacterial strains and yeast-like fungi, demonstrating the potential of these compounds in therapeutic applications (Hassan, 2013). Similarly, a study synthesized and tested derivatives with potential pharmacological activities, including cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective properties (Kulikovska et al., 2014).

Pharmacological Properties and Applications

- P2X7 Receptor Antagonists : Substituted dihydro-triazolo-pyrazin-one compounds were synthesized and characterized as potent human P2X7 receptor antagonists. These compounds demonstrated significant potency and oral bioavailability, suggesting their potential use in in vivo profiling of P2X7 receptor-related diseases (Ameriks et al., 2016).

Chemical Properties and Reactions

- Synthesis Techniques and Characterization : The synthesis, reactions, and theoretical studies of triazolo-pyrimidinium and triazolo-pyrazinium derivatives were documented, highlighting their chemical stability and potential for molecular rearrangement, providing insights into their chemical behavior and applications (Crabb et al., 1997).

Antimicrobial and Anticancer Activities

- Antibacterial and Anticancer Activities : A series of triazole linked to pyrazole derivatives were synthesized and assessed for their antibacterial and anticancer activities, demonstrating significant inhibitory potential against different bacterial microorganisms and cancer cell lines, indicating their potential in medicinal chemistry (Mallisetty et al., 2022).

Eigenschaften

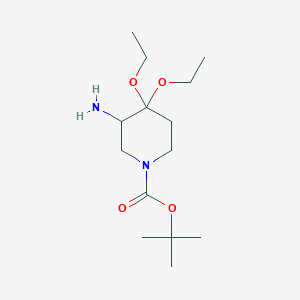

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride involves the reaction of 3-amino-1,2,4-triazole with 3,6-dichloropyrazine-2-carbaldehyde followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "3-amino-1,2,4-triazole", "3,6-dichloropyrazine-2-carbaldehyde", "Sodium borohydride", "Hydrochloric acid", "Methanol" ], "Reaction": [ "Step 1: Dissolve 3-amino-1,2,4-triazole (1.0 g, 14.5 mmol) in methanol (20 mL) and add 3,6-dichloropyrazine-2-carbaldehyde (2.5 g, 14.5 mmol) to the solution. Stir the mixture at room temperature for 24 hours.", "Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in water (20 mL). Add sodium borohydride (0.5 g, 13.2 mmol) to the solution and stir the mixture at room temperature for 2 hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.", "Step 4: Dissolve the crude product in methanol and add hydrochloric acid to the solution to form the dihydrochloride salt. Concentrate the solution under reduced pressure to yield the final product as a white solid." ] } | |

CAS-Nummer |

1354953-17-5 |

Molekularformel |

C6H11ClN4O |

Molekulargewicht |

190.63 g/mol |

IUPAC-Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol;hydrochloride |

InChI |

InChI=1S/C6H10N4O.ClH/c11-4-6-9-8-5-3-7-1-2-10(5)6;/h7,11H,1-4H2;1H |

InChI-Schlüssel |

SPEIOQWZCAJHKO-UHFFFAOYSA-N |

SMILES |

C1CN2C(=NN=C2CO)CN1.Cl.Cl |

Kanonische SMILES |

C1CN2C(=NN=C2CO)CN1.Cl |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.